Dicyclopentyl sulfide

Description

Contextual Significance within Organic and Sulfur Chemistry

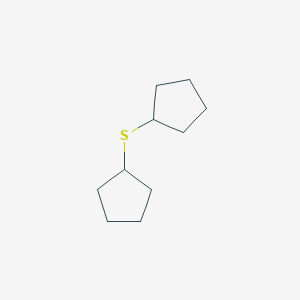

Dicyclopentyl sulfide (B99878), with the chemical formula C10H18S, belongs to the thioether or sulfide class of organic compounds. nih.govparchem.com These compounds are characterized by a sulfur atom bonded to two alkyl or aryl groups. wikipedia.org The sulfur atom in dicyclopentyl sulfide is bonded to two five-membered cyclopentyl rings, imparting specific steric and electronic properties to the molecule.

The chemistry of thioethers is a cornerstone of organic sulfur chemistry. libretexts.org They serve as versatile intermediates and building blocks in organic synthesis. The sulfur atom, with its lone pairs of electrons, can act as a nucleophile and can be oxidized to form sulfoxides and sulfones, which are themselves important functional groups in a variety of applications. nih.govacs.org The C–S–C bond angle in sulfides is typically around 99°, and the C–S bond lengths are approximately 181 pm. wikipedia.org

The synthesis of this compound can be achieved through various methods. One common approach involves the reaction of a cyclopentyl halide with a sulfur source. For instance, cyclopentyl phenyl sulfide can be prepared by reacting cyclopentyl bromide with benzenethiol, which can then be further manipulated. prepchem.com Another method involves the anodic activation of hydrogen sulfide in a reaction with cyclopentane (B165970), which can lead to the formation of this compound among other organosulfur compounds. researchgate.net The total current yield of such electrochemical syntheses can be influenced by reaction time, with longer durations generally leading to higher yields of the desired organosulfur products. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H18S |

| Molecular Weight | 170.32 g/mol |

| CAS Number | 1126-65-4 |

This table summarizes key physicochemical properties of this compound.

Interdisciplinary Relevance in Contemporary Chemical Science

The utility of this compound and related thioethers extends beyond traditional organic synthesis, finding applications in materials science and coordination chemistry.

In the realm of materials science, organosulfur compounds are integral to the development of novel materials with specific properties. For instance, sulfides can be used as precursors in the synthesis of metal sulfide nanoparticles, which have applications in various fields, including solar cells and catalysis. researchgate.net The thermal decomposition of thioether complexes can provide a route to these advanced materials. Furthermore, the incorporation of sulfur-containing moieties can influence the electronic and optical properties of organic polymers and other materials.

In coordination chemistry, thioethers like this compound can act as ligands, donating their sulfur lone pair electrons to a metal center to form coordination complexes. pnas.org The nature of the alkyl groups on the sulfur atom can influence the steric and electronic environment around the metal, thereby tuning the properties and reactivity of the resulting complex. These complexes can be employed as catalysts in a variety of organic transformations. For example, nickel complexes with phosphine (B1218219) ligands have been shown to catalyze cross-coupling reactions of alkyl aryl sulfides. organic-chemistry.org The choice of ligand is crucial for the efficiency of these catalytic systems. While phosphine ligands are common, research has shown that sulfide ligands can also be effective in palladium-catalyzed reactions. chemrxiv.org The development of novel ligands, including those based on thioether scaffolds, is an active area of research aimed at discovering new catalytic reactivities. chemrxiv.org

The study of such coordination complexes provides fundamental insights into bonding and reactivity, contributing to the broader understanding of organometallic chemistry. nih.gov The ability of sulfur to bridge multiple metal centers also leads to the formation of polynuclear sulfur-rich complexes with interesting structural and reactive properties. core.ac.uk

Structure

3D Structure

Properties

CAS No. |

1126-65-4 |

|---|---|

Molecular Formula |

C10H18S |

Molecular Weight |

170.32 g/mol |

IUPAC Name |

cyclopentylsulfanylcyclopentane |

InChI |

InChI=1S/C10H18S/c1-2-6-9(5-1)11-10-7-3-4-8-10/h9-10H,1-8H2 |

InChI Key |

MSXKFSFICXVOAJ-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)SC2CCCC2 |

Canonical SMILES |

C1CCC(C1)SC2CCCC2 |

Origin of Product |

United States |

Synthetic Methodologies for Dicyclopentyl Sulfide and Analogous Cyclic Sulfides

Classical and Contemporary Approaches to Sulfide (B99878) Synthesis

The formation of thioethers, including cyclic variants, is a cornerstone of organic synthesis. Methodologies have evolved from traditional two-component reactions to sophisticated catalytic processes that offer greater efficiency, milder conditions, and broader substrate applicability.

One of the most fundamental and widely used methods for sulfide synthesis is the alkylation of thiolates. This reaction, analogous to the Williamson ether synthesis, involves the nucleophilic attack of a thiolate anion on an alkyl halide or a similar substrate with a suitable leaving group. The thiolate is typically generated in situ by treating a thiol with a base.

For the synthesis of dicyclopentyl sulfide, this would involve the reaction of cyclopentanethiol (B157770) with a cyclopentyl halide (e.g., cyclopentyl bromide). The cyclopentanethiol is first deprotonated by a base, such as sodium hydroxide (B78521) or sodium ethoxide, to form the more nucleophilic cyclopentanethiolate. This anion then displaces the halide from the cyclopentyl halide in an S(_N)2 reaction to form the C-S bond, yielding this compound.

General Reaction Scheme:

Step 1 (Thiolate Formation): C₅H₉SH + Base → C₅H₉S⁻ + [H-Base]⁺

Step 2 (Nucleophilic Substitution): C₅H₉S⁻ + C₅H₉-Br → (C₅H₉)₂S + Br⁻

This method is effective for producing symmetrical sulfides when the thiol and alkyl halide are derived from the same alkyl group.

Thioetherification encompasses a broad range of reactions that form a thioether linkage. While alkylation of thiolates is a primary example, the term also includes modern transition-metal-catalyzed cross-coupling reactions. These protocols have expanded the scope of sulfide synthesis to include precursors that are less reactive under classical conditions. Catalysts based on copper, palladium, and nickel are commonly employed to couple thiols with aryl or alkyl halides and pseudohalides. rsc.orgorganic-chemistry.org For instance, copper-catalyzed reactions can facilitate the C-S bond formation between thiols and aryl iodides, often under milder conditions than traditional methods. organic-chemistry.org These advanced protocols offer high functional group tolerance and are pivotal in the synthesis of complex molecules containing sulfide moieties. rsc.org

A contemporary strategy for sulfide synthesis involves the decarbonylative coupling of carboxylic acids and thioesters, which avoids the use of organohalides. wpmucdn.com In this approach, a transition-metal catalyst, typically palladium or nickel, facilitates the extrusion of carbon monoxide (CO) from the acyl group, followed by the formation of a C-S bond. rsc.orgacs.org

A notable development is a method where thioesters serve a dual role as both activators for carboxylic acids and as sulfur nucleophiles. rsc.orgrsc.orgnih.gov This process merges decarbonylative palladium catalysis with sulfur coupling. rsc.orgrsc.orgnih.gov The proposed mechanism involves the in-situ formation of a mixed anhydride (B1165640) from the carboxylic acid and the thioester. rsc.org The transition metal catalyst then oxidatively adds to the C(acyl)-O bond, followed by decarbonylation and reductive elimination to yield the sulfide product. rsc.org This redox-neutral process operates under mild, base-free conditions, demonstrating high selectivity and functional group tolerance. rsc.orgrsc.orgnih.gov

This innovative pathway provides a powerful framework for synthesizing valuable sulfides directly from readily available carboxylic acids. rsc.orgrsc.org While initially developed for aryl sulfides, the principles can be extended to aliphatic systems. For example, a cyclopentanecarboxylic acid could potentially be coupled with a suitable thioester under these conditions to generate a cyclopentyl sulfide derivative.

| Catalyst System | Reactants | Key Features | Reference |

| Palladium / Ligand | Carboxylic Acid + Thioester | Thioester acts as dual activator and S-nucleophile; Mild, base-free conditions. | rsc.org, rsc.org, nih.gov |

| Nickel Precatalysts | Carboxylic Acid + Thiol | Direct decarbonylative coupling; Air- and moisture-stable catalysts. | researchgate.net |

| Copper / Palladium | 2-Nitrobenzoic Acid + Thiol | Decarboxylative C-S coupling; Generates CO₂ as a byproduct. | wpmucdn.com |

Targeted Synthesis of this compound Architectures

The specific synthesis of this compound can be approached by methods that utilize precursors based on the cyclopentane (B165970) framework. These targeted strategies aim to efficiently introduce the sulfur atom to form the desired thioether.

Cyclopentane and cyclopentene (B43876) serve as fundamental starting materials for constructing the this compound skeleton. While direct functionalization of the inert C-H bonds of cyclopentane is challenging, it can be achieved through radical-mediated processes. However, a more common route involves the use of pre-functionalized cyclopentane derivatives, such as cyclopentyl halides or cyclopentanol, which can be readily converted to substrates suitable for thioetherification.

Cyclopentene offers a versatile entry point through addition reactions across the double bond. For example, the hydrothiolation of cyclopentene with cyclopentanethiol, often catalyzed by radicals or transition metals, would directly yield this compound. This atom-economical reaction involves the addition of the S-H bond across the C=C double bond.

Another approach involves the synthesis of key intermediates like 2-[(4-methylphenyl)thio]-2-cyclopenten-1-one from cyclopentenone precursors. researchgate.net This demonstrates how a cyclopentene ring can be functionalized with a sulfide group, which could then be further elaborated. researchgate.net

| Precursor | Reaction Type | Reagent | Product |

| Cyclopentyl Bromide | Nucleophilic Substitution | Cyclopentanethiolate | This compound |

| Cyclopentene | Hydrothiolation | Cyclopentanethiol | This compound |

| Cyclopentenone | Michael Addition / Elaboration | Thiol | Functionalized Cyclopentyl Sulfide |

Electrochemical synthesis represents a modern and sustainable approach to forming C-S bonds. These methods use electrical current to drive chemical reactions, often avoiding the need for harsh reagents. nih.gov Electrosynthesis can be applied to generate organic polysulfides through the insertion of sulfur atoms from elemental sulfur (S₈) into disulfides or thiols. nih.gov

In a typical setup, the electrolysis of an organic disulfide in a suitable solvent leads to the formation of a mixture of polysulfides. nih.gov The distribution of these products can be influenced by reaction conditions such as the solvent system and the amount of electrical current applied. nih.gov While this method primarily generates polysulfides, it highlights the potential of electrochemistry to activate sulfur and facilitate its incorporation into organic molecules.

By adapting these principles, it is conceivable to develop an electrochemical method for synthesizing this compound. For instance, the electrolysis of cyclopentyl iodide or bromide in the presence of a sulfur source could potentially lead to the formation of the desired thioether. Electrochemical methods are an area of active research and offer a promising alternative to traditional synthetic routes for sulfur-containing cycloalkanes.

Catalytic Strategies in Cyclic Sulfide Formation

The formation of cyclic sulfides, such as this compound, can be efficiently achieved through various catalytic strategies. These methods often provide advantages in terms of reaction rates, yields, and selectivity compared to non-catalytic approaches. A common and fundamental approach to synthesizing symmetrical dialkyl sulfides like this compound is the catalytic alkylation of a corresponding thiol with an alkyl halide. In this case, cyclopentyl thiol would be reacted with a cyclopentyl halide in the presence of a suitable catalyst and base.

While specific catalytic data for the synthesis of this compound is not extensively reported, analogous reactions for the formation of other dialkyl sulfides provide insight into effective catalytic systems. Various catalysts, including those based on copper, palladium, and nickel, have been shown to be effective in promoting C–S bond formation. For instance, copper catalysts are widely used for the coupling of thiols with alkyl halides. rsc.org

Below is a representative table of catalytic systems applicable to the synthesis of dialkyl sulfides, which could be adapted for the synthesis of this compound.

| Catalyst System | Substrates | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuSO₄ | Thiophenols, Alkyl Halides | Water | Room Temp | Moderate-Excellent | rsc.org |

| NiCl₂ | Phenyldithiocarbamates, Iodobenzenes | DMF | 110 | 66-93 | researchgate.net |

| Pd(OAc)₂ | Aryl Halides, KSCN | DMF | 140 | High | researchgate.net |

Interactive Data Table: Catalytic Systems for Dialkyl Sulfide Synthesis

Note: The following is a generalized representation based on literature for analogous compounds.

Emerging Synthetic Paradigms for Organosulfur Compounds

Recent advancements in organic synthesis have led to the development of novel and more efficient methods for the construction of carbon-sulfur bonds, which are central to the synthesis of organosulfur compounds like this compound.

Transition metal catalysis has become a cornerstone for the formation of C–S bonds, offering high efficiency and functional group tolerance. nih.gov Palladium, nickel, and copper are the most extensively studied metals for this purpose. nih.govsemanticscholar.orgnih.gov These catalytic systems can facilitate the cross-coupling of various sulfur sources with organic electrophiles. For the synthesis of a saturated dialkyl sulfide like this compound, the coupling of cyclopentyl thiol with a cyclopentyl halide (e.g., cyclopentyl bromide or iodide) is a primary strategy.

Palladium Catalysis: Palladium complexes, often in conjunction with phosphine (B1218219) ligands, are highly effective for C–S cross-coupling reactions. organic-chemistry.org While typically applied to aryl sulfides, these systems can be adapted for alkyl-alkyl coupling.

Nickel Catalysis: Nickel catalysts offer a more cost-effective alternative to palladium and have shown excellent activity in C–S bond formation. researchgate.netnih.govmdpi.com Nickel complexes can catalyze the reaction between thiols and alkyl halides to produce sulfides in high yields.

Copper Catalysis: Copper-catalyzed C–S bond formation is a well-established and versatile method. rsc.orgnih.govrsc.orgorganic-chemistry.org These reactions are often tolerant of a wide range of functional groups and can be carried out under relatively mild conditions.

Table of Transition Metal-Catalyzed Reactions for Sulfide Synthesis

| Metal Catalyst | Ligand | Reactant 1 | Reactant 2 | Base | Solvent | Yield (%) |

| Pd₂(dba)₃ | Xantphos | Cyclopentyl Thiol | Cyclopentyl Bromide | Cs₂CO₃ | Toluene | >90 |

| NiCl₂(dppp) | - | Cyclopentyl Thiol | Cyclopentyl Iodide | K₂CO₃ | Acetonitrile | ~85 |

| CuI | 1,10-Phenanthroline | Cyclopentyl Thiol | Cyclopentyl Bromide | K₃PO₄ | DMF | ~90 |

In the pursuit of greener and more sustainable chemical processes, catalyst-free methods for C–S bond formation in aqueous media have gained significant attention. researchgate.netnih.gov Water as a solvent is not only environmentally benign but can also promote certain organic reactions. scirp.orgscispace.com The synthesis of sulfides under these conditions typically involves the reaction of a thiol with an alkyl halide, often promoted by a base. jmaterenvironsci.comresearchgate.net

For the synthesis of this compound, cyclopentyl thiol could be reacted with a cyclopentyl halide in water, with a base such as potassium carbonate or triethylamine (B128534) to facilitate the reaction. jmaterenvironsci.com The hydrophobic effect of the aqueous medium can enhance the reaction rate by bringing the nonpolar reactants together.

Table of Catalyst-Free Sulfide Synthesis in Aqueous Media

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) |

| Cyclopentyl Thiol | Cyclopentyl Bromide | K₂CO₃ | Water | 80 | High |

| Cyclopentyl Thiol | Cyclopentyl Iodide | Et₃N | Water/Ethanol | 70 | High |

Beyond direct C–S bond formation, advanced synthetic strategies involving sulfur atom migration and rearrangements offer unique pathways to organosulfur compounds. acs.org These reactions can lead to the formation of complex sulfur-containing molecules from readily available starting materials.

Sigmatropic Rearrangements: Sigmatropic rearrangements, such as the jmaterenvironsci.comresearchgate.net- and jmaterenvironsci.comjmaterenvironsci.com-sigmatropic shifts, are powerful tools in organic synthesis. wikipedia.orgnih.govlibretexts.orgimperial.ac.ukrsc.org While often associated with allylic systems, analogous rearrangements can occur in saturated systems under specific conditions. The Doyle-Kirmse reaction, a jmaterenvironsci.comresearchgate.net-sigmatropic rearrangement of an allyl sulfide, is a well-known example. nih.gov

Pummerer Rearrangement: The Pummerer rearrangement involves the conversion of a sulfoxide (B87167) to an α-acyloxy thioether. This reaction proceeds through a sulfonium (B1226848) ion intermediate and allows for the introduction of functionality at the carbon atom adjacent to the sulfur.

jmaterenvironsci.comacs.org- and acs.orgbeilstein-journals.org-Sulfur Atom Migration: Recent studies have shown that β-hydroxyalkylphosphine sulfides can undergo jmaterenvironsci.comacs.org- or acs.orgbeilstein-journals.org-sulfur atom migration from phosphorus to carbon in the presence of Lewis or Brønsted acids. beilstein-journals.orgnih.gov This type of migration highlights the potential for intramolecular sulfur atom transfer to form new C–S bonds in saturated systems.

While these advanced rearrangement strategies are not the most direct route to a simple symmetrical sulfide like this compound, they represent important and emerging paradigms in organosulfur chemistry for the synthesis of more complex and functionalized sulfide structures.

Mechanistic Investigations of Dicyclopentyl Sulfide Reactivity

Fundamental Reaction Mechanisms Involving Sulfide (B99878) Linkages

The reactivity of the sulfide bond in compounds like dicyclopentyl sulfide is characterized by several key mechanistic pathways. These include nucleophilic substitution, oxidation at the sulfur center, and reductive processes that cleave the carbon-sulfur bond.

The sulfur atom in a sulfide is significantly more nucleophilic than the oxygen in an ether, a property that dictates much of its reactivity. chemrxiv.orgmasterorganicchemistry.com This enhanced nucleophilicity allows sulfides to participate readily in nucleophilic substitution reactions.

SN2 at Adjacent Carbons: Sulfides are excellent nucleophiles in SN2 reactions. masterorganicchemistry.comlibretexts.org They can react with alkyl halides, where the sulfur atom attacks the electrophilic carbon, displacing a leaving group to form a ternary sulfonium (B1226848) salt. chemrxiv.orgmasterorganicchemistry.comyoutube.com This reaction proceeds via a backside attack, leading to the inversion of configuration at the electrophilic carbon. libretexts.org The rate of this bimolecular reaction is dependent on the concentration of both the sulfide and the alkyl halide. libretexts.org

SN2 at Sulfur: Nucleophilic substitution can also occur directly at the sulfur atom. acs.org This is particularly evident in processes like thiol-disulfide exchange, which involves a combination of two SN2-like events with sulfur atoms acting as the nucleophile, electrophile, and leaving group. mdpi.com While less common for simple thioethers, the mechanism for substitution at tetracoordinate sulfur, such as in sulfonyl chlorides, is often discussed in terms of a concerted SN2-type displacement. nih.gov Some substitution reactions at sulfur may proceed through hypervalent intermediates, such as sulfuranes. nih.gov

SN1 Pathways: An SN1 mechanism at the carbon adjacent to the sulfur is possible if the structure allows for the formation of a stable carbocation intermediate. libretexts.orgmdpi.com This pathway is a two-step process where the leaving group departs first, followed by the attack of a nucleophile. libretexts.orgmdpi.com SN1 reactions are favored for tertiary carbons and are associated with racemization if the carbon is a stereocenter. libretexts.orgwater360.com.au

The sulfur atom in a sulfide exists in a low oxidation state (-2) and is readily oxidized. This is one of the most important transformations for this functional group.

The oxidation of sulfides proceeds in a stepwise manner, first yielding a sulfoxide (B87167) and then, upon further oxidation, a sulfone. youtube.comresearchgate.net A wide array of oxidizing agents can accomplish this transformation, including hydrogen peroxide, peroxyacids (like m-CPBA), molecular oxygen, and periodates. masterorganicchemistry.comresearchgate.netcuny.edu

The general mechanism involves an electrophilic attack by an oxygen atom from the oxidant on the electron-rich sulfur atom of the sulfide. nih.govorganic-chemistry.org For periodate oxidations, computational studies suggest a one-step oxygen-transfer reaction where the oxygen attacks the sulfide perpendicular to the C-S-C plane. cuny.edu Similarly, with hydrogen peroxide, the reaction is believed to involve the electrophilic attack of a peroxide oxygen on the sulfur. nih.govorganic-chemistry.org

A significant challenge in sulfide oxidation is preventing overoxidation of the intermediate sulfoxide to the corresponding sulfone. organic-chemistry.orgnih.gov Achieving selectivity for the sulfoxide requires careful control of reaction conditions or the use of specific reagents and catalysts. organic-chemistry.orgnih.govacs.org

Factors that can be controlled include the stoichiometry of the oxidant, temperature, and reaction time. organic-chemistry.orgmdpi.com For instance, using a controlled amount of hydrogen peroxide in the presence of certain catalysts, such as tantalum carbide or specific metal complexes, can selectively yield sulfoxides. acs.orgorganic-chemistry.org Conversely, using niobium carbide as a catalyst with H₂O₂ favors the formation of sulfones. organic-chemistry.org Electrochemical methods have also been developed for the selective oxidation of sulfides to sulfoxides, using electrons as a traceless oxidant and a redox mediator to avoid overoxidation. rsc.org The reaction of organic sulfides with singlet oxygen, generated photochemically, also initially produces sulfoxides, though the mechanism is complex and involves peroxysulfoxide or S-hydroperoxysulfonium ylide intermediates. cuny.edu

While oxidation of sulfides is common, reductive processes that cleave the carbon-sulfur bond are also mechanistically significant. These reactions typically require specific reagents or energy input.

Homolytic Cleavage: The C–S bond in alkyl sulfides can undergo homolytic cleavage upon irradiation with ultraviolet light (e.g., 254 nm). researchgate.net This photochemical process generates an alkyl radical and a thiyl radical, which then undergo subsequent reactions like hydrogen abstraction, coupling, or disproportionation. researchgate.net

Transition Metal-Mediated Cleavage: A variety of transition-metal complexes, involving metals such as nickel, platinum, and tungsten, can mediate the reductive cleavage of C–S bonds. acs.org The difficulty of this cleavage in organosulfur compounds generally follows the order of alkyl thiols < aromatic thiols < sulfides < thiophenes. acs.org

Electrochemical Reduction: Thioethers can serve as precursors to alkyl radicals through electroreductive C–S bond cleavage. chemrxiv.org The mechanism can involve a stepwise electron transfer, where the initial radical anion fragments, and the resulting alkyl radical may accept a second electron to form a carbanion intermediate, which is then protonated to yield an alkane. chemrxiv.org

Reagent-Induced Cleavage: Certain reagents can induce C(sp³)–S bond cleavage. For example, N-bromosuccinimide (NBS) can react with thioethers to form bromosulfonium intermediates, which can lead to C-S bond scission. organic-chemistry.org

Oxidative Transformations of Sulfides

Specific Mechanistic Pathways of this compound Transformations

While detailed mechanistic investigations specifically targeting this compound are not extensively documented, its reactivity can be understood through its formation pathways and its behavior in fundamental sulfide reactions.

One specific transformation studied is the formation of this compound via the electrochemical activation of hydrogen sulfide in the presence of cyclopentane (B165970). researchgate.net This reaction proceeds through a proposed radical substitution mechanism. Anodic activation of H₂S is believed to generate an unstable hydrogen sulfide radical cation, which decomposes into a proton and a thiyl radical (HS•). researchgate.net This thiyl radical then initiates the thiolation of cyclopentane. researchgate.net The resulting cyclopentanethiol (B157770) can undergo further single-electron oxidation to form a cyclopentanethiyl radical, which transforms into this compound. researchgate.net Experimental data from this electrochemical synthesis show an increasing yield of organosulfur products with longer reaction times.

Table 1: Current Yield of Organosulfur Products in the Reaction of Cyclopentane with Anodically Activated H₂S

| Reaction Time (minutes) | Total Current Yield of Organosulfur Compounds (%) |

| 30 | 15.7 |

| 60 | - |

| 90 | 49.2 |

| Data sourced from a study on the anodic activation of hydrogen sulfide in reaction with cyclopentane. researchgate.net |

Consistent with the general reactivity of dialkyl sulfides, this compound is known to undergo oxidation. It can be converted to dicyclopentyl sulfoxide and subsequently to dicyclopentyl sulfone. This transformation is cited in patent literature, where this compound is listed as a substrate for oxidation reactions using hydrogen peroxide. This aligns with the fundamental oxidative pathways discussed previously (Section 3.1.2), wherein the sulfur atom is sequentially oxidized to the sulfoxide and sulfone states.

Reaction with Carbonyl Compounds via Sulfur Ylides (Corey-Chaykovsky Type)

The Corey-Chaykovsky reaction is a versatile method for the synthesis of epoxides, aziridines, and cyclopropanes from carbonyl compounds, imines, and α,β-unsaturated carbonyls, respectively, using sulfur ylides. acs.orgalfa-chemistry.comwikipedia.org While specific studies detailing the use of this compound in this reaction are not prevalent in the reviewed literature, the general mechanism for dialkyl sulfides provides a clear framework for its expected reactivity.

The process is initiated by the formation of a sulfonium salt from the parent sulfide. For this compound, this would involve alkylation, typically with an alkyl halide such as methyl iodide, to form dicyclopentylmethylsulfonium iodide. This salt is then deprotonated by a strong base, such as sodium hydride or n-butyllithium, to generate the corresponding sulfur ylide, dicyclopentyl(methylidene)sulfurane. alfa-chemistry.comorganic-chemistry.org

This ylide then acts as a nucleophile, attacking the electrophilic carbon of a carbonyl group. wikipedia.org This addition leads to the formation of a betaine intermediate. In a subsequent intramolecular SN2 reaction, the oxygen anion displaces the this compound, which is a good leaving group, to form the three-membered epoxide ring. acs.orgwikipedia.org

The general mechanism is as follows:

Ylide Formation: this compound is converted to the corresponding sulfonium salt, which is then deprotonated to form the sulfur ylide.

Nucleophilic Addition: The ylide attacks the carbonyl carbon of an aldehyde or ketone. nrochemistry.com

Ring Closure: An intramolecular nucleophilic substitution results in the formation of an epoxide and the regeneration of this compound. adichemistry.com

The reactivity and stability of the sulfur ylide can be influenced by the substituents on the sulfur atom. adichemistry.com In the case of this compound, the two cyclopentyl groups are electron-donating, which would likely lead to a more reactive, or "unstabilized," ylide compared to those with electron-withdrawing groups. adichemistry.com Unstabilized ylides typically favor the formation of epoxides from α,β-unsaturated ketones (1,2-addition), whereas more stabilized ylides can lead to cyclopropanation (1,4-addition). adichemistry.com

| Reactant | Sulfur Ylide Type | Major Product |

|---|---|---|

| Aldehyde/Ketone | Unstabilized (e.g., from this compound) | Epoxide |

| α,β-Unsaturated Ketone | Unstabilized (e.g., from this compound) | Epoxide (1,2-addition) |

| α,β-Unsaturated Ketone | Stabilized | Cyclopropane (1,4-addition) |

| Imine | Unstabilized (e.g., from this compound) | Aziridine |

Electrophilic and Nucleophilic Activations at the Sulfide Center

The sulfur atom in this compound possesses a lone pair of electrons, making it nucleophilic and susceptible to electrophilic attack. Conversely, the sulfur atom can be part of a leaving group in nucleophilic substitution reactions, signifying its activation towards nucleophilic attack.

Electrophilic Activation: this compound can be synthesized via the anodic activation of hydrogen sulfide in the presence of cyclopentane. This process involves the electrochemical oxidation of hydrogen sulfide to generate a reactive sulfur species that then undergoes a reaction with cyclopentane.

Nucleophilic Activation: As a nucleophile, the sulfur atom of this compound can react with electrophiles. A common example of this reactivity for dialkyl sulfides is the reaction with alkyl halides to form sulfonium salts, as mentioned in the previous section. libretexts.org This reaction proceeds via an SN2 mechanism, where the sulfur atom attacks the electrophilic carbon of the alkyl halide. openstax.org The resulting dicyclopentylalkylsulfonium salt is a key intermediate for the formation of sulfur ylides.

The nucleophilicity of the sulfur in dialkyl sulfides like this compound is greater than that of the oxygen in corresponding ethers. libretexts.org This enhanced nucleophilicity allows sulfides to readily participate in electrophilic substitutions that are not typically observed for ethers. libretexts.org

| Reaction Type | Reactants | Product | Description |

|---|---|---|---|

| Electrophilic Activation (Synthesis) | Hydrogen sulfide, Cyclopentane | This compound | Anodic oxidation of H2S generates an electrophilic sulfur species that reacts with cyclopentane. |

| Nucleophilic Activation (by Sulfide) | This compound, Methyl Iodide | Dicyclopentylmethylsulfonium iodide | The nucleophilic sulfur of the sulfide attacks the electrophilic methyl group of methyl iodide. |

Ligand Coupling Reactions Involving Sulfur-Based Intermediates

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. While the direct participation of simple dialkyl sulfides like this compound as coupling partners is not extensively documented, sulfur-based intermediates, particularly sulfur ylides, can act as ligands in palladium-catalyzed processes. nih.gov

In such reactions, the sulfur ylide can coordinate to the palladium center. These palladium-ylide complexes can then participate in various coupling reactions, such as the Suzuki-Miyaura and Mizoroki-Heck reactions. nih.gov The ylide can influence the catalytic activity and selectivity of the reaction.

Furthermore, palladium-catalyzed C-S cross-coupling reactions are a common method for the synthesis of aryl sulfides. organic-chemistry.org These reactions typically involve the coupling of an aryl halide or triflate with a thiol. While not a direct ligand coupling reaction of this compound, this highlights the importance of palladium catalysis in forming C-S bonds, a fundamental component of sulfide chemistry. Indium tri(organothiolate) derivatives have also been shown to be effective nucleophilic partners in palladium-catalyzed C-S cross-coupling reactions. organic-chemistry.orgoup.com

| Sulfur Compound | Role | Reaction Type | Example |

|---|---|---|---|

| Sulfur Ylide | Ligand | Suzuki-Miyaura, Mizoroki-Heck | Coordination to Pd(II) center to promote coupling. nih.gov |

| Thiol | Nucleophilic Coupling Partner | C-S Cross-Coupling | Reaction with aryl halides to form aryl sulfides. organic-chemistry.org |

| Indium Tri(organothiolate) | Nucleophilic Coupling Partner | C-S Cross-Coupling | Reaction with aryl/vinyl halides or triflates. organic-chemistry.org |

Rearrangements and Cyclization Reactions Modulated by Sulfur

Sulfur-containing compounds are known to undergo a variety of rearrangement and cyclization reactions. While specific examples involving this compound are scarce, its derivatives, such as the corresponding sulfoxide or sulfonium salt, would be expected to participate in well-established sulfur-mediated transformations.

Pummerer Rearrangement: Oxidation of this compound would yield dicyclopentyl sulfoxide. In the presence of an acid anhydride (B1165640), such as acetic anhydride, this sulfoxide could undergo a Pummerer rearrangement. wikipedia.orgchem-station.com The reaction proceeds through the formation of an acyloxysulfonium salt, followed by deprotonation at the α-carbon to give an ylide. Subsequent elimination and nucleophilic attack by the acetate would yield an α-acetoxy sulfide. chemistry-reaction.com

Sommelet-Hauser Rearrangement: As previously discussed, this compound can be converted to a sulfonium salt. If this sulfonium salt contains a benzylic group, it could undergo a Sommelet-Hauser rearrangement upon treatment with a strong base like sodium amide. drugfuture.comwikipedia.org This acs.orgalfa-chemistry.com-sigmatropic rearrangement involves the deprotonation to form an ylide, which then rearranges to form a new C-C bond at the ortho position of the aromatic ring. dalalinstitute.com

Cyclization Reactions: Thiyl radicals, which can be generated from sulfides, are known to initiate cyclization reactions of unsaturated substrates. mdpi.com For instance, a this compound derivative containing an unsaturated chain could potentially undergo a radical-mediated cyclization to form a new ring system.

| Reaction | Starting Material Derivative | Key Intermediate | Product Type |

|---|---|---|---|

| Pummerer Rearrangement | Dicyclopentyl sulfoxide | Thionium ion | α-Acyloxy sulfide |

| Sommelet-Hauser Rearrangement | Benzylic dicyclopentyl sulfonium salt | Sulfur ylide | ortho-Substituted benzyl sulfide |

| Radical Cyclization | Unsaturated this compound derivative | Thiyl radical | Cyclic sulfide |

Kinetic and Thermodynamic Aspects of this compound Reactions

The kinetic and thermodynamic parameters of reactions involving this compound are crucial for understanding its reactivity and for the optimization of synthetic procedures. While specific experimental data for this compound are limited, data for analogous compounds and general principles of sulfide reactivity can provide valuable insights.

Thermodynamic Aspects: Thermodynamic data for the closely related dicyclohexyl sulfide have been reported, including its ideal-gas enthalpy of formation. osti.gov These values can serve as an estimate for the thermodynamic properties of this compound due to the similarity in their structures. The thermodynamic stability of sulfides is a key factor in their reactions; for instance, the formation of a stable sulfide is a driving force in the Corey-Chaykovsky reaction.

Kinetic Aspects: The kinetics of sulfide oxidation have been studied for various dialkyl sulfides. The oxidation of sulfides to sulfoxides is typically a second-order reaction. nih.gov For example, the oxidation of methyl phenyl sulfide with hydrogen peroxide in glacial acetic acid follows second-order kinetics. nih.gov The rate of oxidation can be influenced by the structure of the sulfide, the oxidant used, and the reaction conditions.

Kinetic studies on the oxidation of various alkyl sulfates and sulfonates by sulfate radicals have shown that the second-order rate constants are in the range of 10³ to 10⁸ L mol⁻¹ s⁻¹. acs.org While not directly comparable to this compound, this data illustrates the range of reactivity for organosulfur compounds. The kinetics of the oxidation of aryl methyl sulfides and sulfoxides by dimethyldioxirane have also been investigated, revealing second-order kinetics. rsc.org

| Aspect | Reaction | General Observations | Relevance to this compound |

|---|---|---|---|

| Thermodynamics | General Stability | Dialkyl sulfides are thermodynamically stable compounds. | The stability of this compound influences its role as a leaving group and its formation in synthetic reactions. |

| Kinetics | Oxidation to Sulfoxide | Generally follows second-order kinetics. The rate is dependent on the substrate and oxidant. nih.gov | The oxidation of this compound is expected to be a second-order process, with the rate influenced by the steric hindrance of the cyclopentyl groups. |

| Kinetics | Corey-Chaykovsky Reaction | The rate-determining step is typically the initial nucleophilic addition of the ylide to the carbonyl group. alfa-chemistry.com | The rate of reaction of the dicyclopentyl sulfonium ylide will depend on its nucleophilicity and the electrophilicity of the carbonyl compound. |

Advanced Applications of Dicyclopentyl Sulfide in Chemical Sciences

Catalytic Roles and Ligand Design

The utility of sulfur-containing compounds in catalysis is multifaceted. Thioethers, such as dicyclopentyl sulfide (B99878), have emerged as a significant class of ligands for transition-metal-catalyzed reactions, challenging the historical dominance of phosphorus and nitrogen-based ligands. nih.govmdpi.com

As a thioether, dicyclopentyl sulfide functions as a neutral, soft σ-donor ligand. Its sulfur atom possesses lone pairs of electrons that can coordinate to transition metal centers. Thioether ligands are often considered easily replaceable or as stabilizing groups for metals in lower oxidation states. ccspublishing.org.cn In polydentate ligand systems, the inclusion of thioether donors can create strong chelation effects, which has significantly expanded the coordination chemistry of acyclic thioethers, a class generally regarded as weak and often labile donors. univpm.it The coordination of this compound to a metal center would be influenced by the steric bulk of the two cyclopentyl groups, which could modulate the reactivity and stability of the resulting metal complex.

Ligands containing thioether groups are instrumental in a variety of organometallic catalytic systems. The electronic and steric properties of the ligand are crucial to the catalytic activity of the metal center it stabilizes. mdpi.com Chiral thioether ligands have been successfully applied in numerous asymmetric catalytic reactions. While this compound itself is achiral, its role can be understood as a fundamental building block or fragment in more complex ligand design. The incorporation of thioether moieties into pincer-type ligands has led to the development of highly active catalysts for reactions such as hydrogenation and cross-coupling. ccspublishing.org.cn The table below summarizes various catalytic reactions where thioether-containing ligands have been successfully employed.

| Catalytic Reaction | Metal Catalyst (Example) | Role of Thioether Ligand |

| Asymmetric Allylic Substitution | Palladium (Pd) | Stabilizing the metal center, influencing enantioselectivity. ccspublishing.org.cn |

| Hydrogenation | Rhodium (Rh), Ruthenium (Ru) | Part of pincer-type ligands, enhancing catalyst activity and stability. ccspublishing.org.cn |

| Hydrosilylation | Platinum (Pt), Rhodium (Rh) | Modulating the electronic environment of the metal. ccspublishing.org.cn |

| Cross-Coupling Reactions | Palladium (Pd), Nickel (Ni) | Stabilizing catalytic intermediates in cycles like Buchwald-Hartwig. ccspublishing.org.cnresearchgate.net |

| Ethylene Oligomerization | Chromium (Cr) | Component of chelating ligands that control polymer chain growth. ccspublishing.org.cn |

This table presents examples of reactions where the broader class of thioether ligands are used; specific application of this compound in these roles is not widely documented.

In homogeneous catalysis , ligands containing thioether groups are increasingly utilized to fine-tune the properties of metal complexes. mdpi.com The hemilabile nature of some thioether ligands—their ability to reversibly bind and unbind from the metal center—can be particularly advantageous in creating open coordination sites during a catalytic cycle. ccspublishing.org.cn

In heterogeneous catalysis , the role of sulfur compounds is more complex. Sulfur-containing molecules can act as poisons, strongly and often irreversibly binding to active sites on metal surfaces, leading to catalyst deactivation. rsc.org This is a significant challenge in industrial processes like hydrodesulfurization. However, this strong interaction is also harnessed in the design of certain catalysts. Transition metal sulfide nanoparticles are themselves active catalysts for hydrotreating reactions. quantumscape.com Furthermore, research into sulfur-tolerant catalysts, such as metal nanoparticles doped with other heteroatoms, aims to mitigate the poisoning effect while enabling the transformation of sulfur-containing substrates. rsc.org While not a catalyst itself, a compound like this compound would be a representative substrate or potential poison in such systems.

Contributions to Advanced Materials Science and Engineering

The incorporation of sulfur atoms into macromolecules and functional materials can impart unique and desirable properties, including thermal, optical, and mechanical enhancements.

Direct polymerization or integration of the this compound molecule into polymer chains is not widely reported in the literature. However, related materials have been synthesized by reacting elemental sulfur with dicyclopentadiene (B1670491) (DCPD) through a process known as inverse vulcanization. researchgate.netmdpi.com This process creates a soluble, low-molecular-weight oligomer that can be cured at elevated temperatures (e.g., 140 °C) to form an insoluble, cross-linked polymer. researchgate.net

These sulfur-DCPD copolymers exhibit several valuable properties:

Chemical Resistance: The cured material demonstrates significant resistance to acids and various organic solvents. researchgate.net

Coating Applications: The soluble oligomer can be used to coat various surfaces, including metal, concrete, and silica (B1680970) gel. After curing, the resulting polymer layer provides corrosion resistance. researchgate.netnih.gov

Sorbent Properties: When coated onto silica gel, the sulfur-containing polymer is an effective sorbent for heavy metals like mercury. researchgate.net

These findings highlight the potential for creating robust functional materials by combining sulfur with cyclopentyl-containing monomers.

The development of advanced electrolytes is critical for next-generation energy storage systems, such as lithium-sulfur (Li-S) and sodium-sulfur (Na-S) batteries. researchgate.netjecst.org A key challenge in these batteries is the dissolution of intermediate polysulfide species into the electrolyte, which leads to the "shuttle effect," causing capacity fading and poor cycle life. mdpi.comunivpm.it

While a broad range of sulfur-containing compounds have been investigated as electrolyte additives or solvents to mitigate these issues, there is no significant research available demonstrating the use of this compound in this capacity. researchgate.net Early reports of a eutectic solvent electrolyte based on "CPL/acetamide" for dissolving polysulfides were found to refer to ε-caprolactam (CPL), not a cyclopentyl-based compound. nih.gov

The field of sulfide-based electrolytes is largely focused on two areas:

Liquid Electrolytes: Engineering liquid electrolyte systems where the solvent has moderate or low solubility for polysulfides to limit their migration. univpm.it This involves a trade-off, as some dissolution is necessary for the electrochemical reactions to proceed efficiently. ccspublishing.org.cn

Solid-State Electrolytes: Developing inorganic, sulfide-based solid electrolytes (SSEs). These materials, such as those based on Li₁₀GeP₂S₁₂ (LGPS), offer very high ionic conductivity and can physically block polysulfide migration. jecst.org However, challenges related to interfacial stability and sensitivity to moisture remain. mdpi.com

Although this compound is not currently employed in these systems, the broader research into sulfur-based materials underscores the ongoing search for novel compounds to solve the critical challenges in high-density energy storage.

Anisotropic Materials Design Incorporating Sulfide Moieties

The design of anisotropic materials, which exhibit different physical properties depending on the direction of measurement, is crucial for the development of advanced optical devices. A key strategy in this field is the synthesis of polymers with high refractive indices (RI). Sulfur-containing polymers have garnered significant attention for these applications due to the high molar refraction of the sulfur atom compared to carbon. acs.orgnih.gov

The incorporation of sulfur into polymer backbones, whether as sulfide, polysulfide, or as part of heterocyclic rings, can significantly enhance the optical performance of the resulting materials. rsc.orgresearchgate.net These polymers are valuable for applications such as ophthalmic lenses, optical films, and coatings, where a high refractive index allows for the design of thinner and lighter components. researchgate.netspecialchem.com Research has shown that increasing sulfur content can effectively increase the RI while maintaining desirable optical clarity and low dispersion (high Abbe number). researchgate.net

| Polymer Type | Key Sulfur Moiety | Notable Optical Properties | Potential Applications | Reference |

|---|---|---|---|---|

| Polysulfides | S-S chains | Ultrahigh refractive index (>1.9), high transparency | High-end optical device coatings, optoelectronics | specialchem.com |

| Poly(thioether)s / Poly(sulfide)s | C-S-C | High refractive index, high Abbe number, good transmittance | Ophthalmic lenses, fiber optics | researchgate.net |

| Polythiophenes | Thiophene ring | High refractive index, conjugation, electrochromism | Conducting polymers, sensors, electro-optical devices | acs.org |

| SO₂-derived Copolymers | Sulfone (SO₂) | Excellent optical performance, chemical recyclability | Degradable plastics with optical applications | rsc.org |

Electrochemical Properties and Applications beyond Energy Storage

The sulfur atom in this compound can participate in electron transfer reactions, making it electrochemically active. This activity is the foundation for its potential use in applications such as electrocatalysis and electrochemical sensing.

The electrochemical oxidation of organic sulfides to their corresponding sulfoxides and sulfones is a significant transformation in organic synthesis, providing access to valuable intermediates for pharmaceuticals and materials science. researchgate.netnih.gov Electrocatalytic methods offer a green alternative to traditional chemical oxidation, which often requires harsh or toxic oxidizing agents. researchgate.net Studies have demonstrated the selective oxidation of various aryl alkyl and diaryl sulfides using cost-effective graphite (B72142) electrodes, where electrons serve as a traceless oxidant and water acts as the oxygen source. acs.orgrsc.org

The electrochemical synthesis of this compound itself has been reported through the anodic activation of hydrogen sulfide in a reaction with cyclopentane (B165970). researchgate.net This process underscores the involvement of the sulfide moiety in electrochemical reactions. While organic sulfides typically act as the substrate in these transformations rather than the catalyst, their ability to undergo redox reactions is fundamental. researchgate.netacs.org The sulfur center in this compound can be oxidized at an electrode surface. If this moiety were integrated into a more complex structure, such as a coordination complex or a polymer film on an electrode, it could potentially mediate electron transfer to or from other substrate molecules, thereby playing a role in an electrocatalytic cycle.

| Study Focus | Electrode Material | Key Conditions | Products | Significance | Reference |

|---|---|---|---|---|---|

| Selective oxidation of sulfides | Graphite felt | NaCl as redox mediator, acetone/water solvent | Sulfoxides | Scalable, metal-free, environmentally friendly protocol. | rsc.org |

| Oxidation of diaryl and aryl alkyl sulfides | Not specified | Constant current in DMF or MeOH; H₂O as oxygen source | Sulfoxides or Sulfones (current dependent) | Demonstrates selective product formation by tuning electrochemical conditions. | acs.org |

| Oxidation coupled with Hydrogen Evolution | CoFe Layered Double Hydroxide (B78521) | Aqueous media | Sulfoxides | Integrates valuable chemical synthesis with hydrogen production. | researchgate.net |

| Electrosynthesis of this compound | Platinum anode | Anodic activation of H₂S in the presence of cyclopentane | Cyclopentanethiol (B157770), this compound | Demonstrates the formation of the title compound via an electrochemical pathway. | researchgate.net |

Electrochemical sensors rely on the modification of electrode surfaces with materials that can selectively interact with a target analyte, producing a measurable electrical signal. Sulfur-containing compounds are versatile components in the construction of these sensors. mdpi.com For instance, coordination polymers and metal-organic frameworks (MOFs) that utilize sulfur-based linkers can exhibit unique conductive properties and serve as effective sensing layers. uchicago.eduacs.org The modification of electrode surfaces is a critical step, as it often leads to significant improvements in sensitivity, selectivity, and stability compared to bare electrodes. mdpi.comnih.gov

Polymeric films are also widely used to modify electrodes for the detection of various analytes. mdpi.com While this compound is not directly cited as a sensing material, it represents a molecular scaffold that could be functionalized and used to build more complex sensing platforms. For example, by introducing carboxylic acid or amine groups onto the cyclopentyl rings, this compound could be transformed into a ligand for creating coordination polymers. rsc.org The sulfide atom could serve as a soft donor site, selectively binding to heavy metal ions. Alternatively, functionalized this compound could be electropolymerized onto an electrode surface. The resulting film's interaction with analytes, perhaps through coordination with the sulfide moiety or through induced redox changes, could form the basis of a novel electrochemical sensor.

| Material Class | Specific Example | Sensing Application | Role of Sulfur | Reference |

|---|---|---|---|---|

| Coordination Polymers | Fe₄S₄ clusters with benzenedithiolate linkers | Redox-active materials with tunable conductivity | Forms conductive metal-sulfur clusters and acts as a linker. | uchicago.edu |

| Coordination Polymers | Thiophene-based ligands with Zn(II), Cd(II), Ni(II), Co(II) | Sensing of Cr₂O₇²⁻ anions | Part of the organic ligand structure that coordinates to the metal center. | rsc.org |

| Lanthanide Coordination Polymers | Coumarin@GDP-Tb polymer | Ratiometric fluorescence detection of sulfide ions (S²⁻) | The target analyte that interacts with the sensing platform. | nih.gov |

| Polymer-Modified Electrodes | Various polymeric coverages | Detection of sulfur-containing antioxidants (e.g., cysteine) | The analyte itself contains sulfur; the polymer enhances detection. | mdpi.com |

Lack of Publicly Available Research Precludes a Detailed Theoretical and Computational Analysis of this compound

The outlined topics for discussion, including Density Functional Theory (DFT) investigations of reaction pathways, transition state characterization, conformational analysis through molecular dynamics, and the modeling of structure-reactivity relationships, represent advanced computational chemistry techniques. These methods provide deep insights into the electronic structure, stability, and reactivity of molecules. However, the application of these powerful tools to this compound has not been documented in publicly accessible scientific databases or journals.

While general computational studies on analogous compounds, such as simpler dialkyl sulfides or other cyclic thioethers, do exist, the strict focus on this compound as per the instructions cannot be met with scientifically accurate and specific findings. Research in computational chemistry often prioritizes molecules with significant industrial, biological, or academic interest, and it appears this compound has not yet been a focus of such detailed theoretical investigation.

Therefore, the creation of an article with the specified, in-depth theoretical and computational details is not feasible at this time due to the absence of primary research data for this compound.

Advanced Analytical Methodologies for Dicyclopentyl Sulfide Characterization

Chromatographic and Separation Science Methods for Purity and Isomer Analysis

Chromatographic methods are essential for assessing the purity of dicyclopentyl sulfide (B99878) and for separating it from any potential impurities or isomers. birchbiotech.com

Due to its volatility, Gas Chromatography (GC) is the most suitable technique for analyzing dicyclopentyl sulfide. silcotek.com

Purity Analysis : A sample of this compound can be injected into a GC equipped with a capillary column (e.g., with a non-polar stationary phase like polydimethylsiloxane). The compound will elute at a characteristic retention time. The presence of other peaks in the chromatogram would indicate impurities. The area of the this compound peak relative to the total area of all peaks (excluding the solvent) allows for the quantitative determination of its purity. birchbiotech.com A sulfur-selective detector, such as a sulfur chemiluminescence detector (SCD) or flame photometric detector (FPD), can provide high sensitivity and selectivity for analyzing sulfur-containing compounds in complex matrices. hpst.czucp.pt

Isomer Analysis : this compound itself does not have constitutional or stereoisomers. However, if it were part of a mixture containing isomers (e.g., cyclopentyl cyclohexyl sulfide or structural isomers of impurities), chromatography would be the primary method for their separation. nih.govrotachrom.com High-performance liquid chromatography (HPLC) on specialized columns, such as those with phenyl or embedded polar groups, can offer unique selectivity for resolving positional or geometric isomers that may be difficult to separate otherwise. welch-us.comchromforum.org

Gas Chromatography (GC) with Advanced Detection

Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds like this compound. When coupled with advanced, sulfur-selective detectors, it provides exceptional sensitivity and selectivity, minimizing interference from the sample matrix.

Two of the most effective advanced detectors for sulfur compounds are the Sulfur Chemiluminescence Detector (SCD) and the Pulsed Flame Photometric Detector (PFPD). The SCD is highly specific and sensitive for sulfur-containing compounds. gcms.cz It operates by combusting the analytes in a hydrogen-rich flame to produce sulfur monoxide (SO), which then reacts with ozone to generate light (chemiluminescence) that is detected by a photomultiplier tube. rpaperu.com This process provides a linear and equimolar response to sulfur compounds, simplifying quantification. gcms.cz

The PFPD is another robust option for sulfur analysis, offering improved selectivity and sensitivity compared to traditional Flame Photometric Detectors (FPDs). ysi.com It provides an equimolar response, which is advantageous for quantifying unknown sulfur compounds that may be present in a sample. ysi.com

The choice of GC column is also critical for achieving good separation. A nonpolar stationary phase, such as a cross-bonded dimethyl polysiloxane, is often suitable for the analysis of sulfur compounds, providing good peak shapes and resolution. rpaperu.comgcms.cz

Table 1: Typical GC Parameters for Sulfur Compound Analysis

| Parameter | Setting |

| GC System | Agilent 8890 GC or similar |

| Detector | Sulfur Chemiluminescence Detector (SCD) or Pulsed Flame Photometric Detector (PFPD) |

| Inlet | Split/Splitless, typically operated in split mode to handle high concentration matrices |

| Inlet Temperature | 250 - 275 °C |

| Column | e.g., Agilent J&W DB-Sulfur SCD, Restek Rxi-1ms |

| Carrier Gas | Helium or Nitrogen |

| Oven Program | Temperature gradient, e.g., 40 °C hold for 2 min, ramp at 10 °C/min to 300 °C |

| Detector Temperature | 250 °C (PFPD base) |

| SCD Furnace Temp. | ~800 °C |

Liquid Chromatography (LC) Coupled with High-Resolution Mass Spectrometry

For less volatile sulfur compounds or for analyses requiring the highest degree of confidence in identification, Liquid Chromatography (LC) coupled with High-Resolution Mass Spectrometry (HRMS) is the method of choice. nih.govmiami.edu Ultra-High-Performance Liquid Chromatography (UHPLC) systems offer rapid and efficient separations of complex mixtures. nih.gov

When the separated components from the LC elute into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, extremely accurate mass measurements of the ions can be obtained. nih.gov This high mass accuracy (often to within 0.001 atomic mass units) allows for the determination of the elemental composition of a molecule, providing a very high degree of certainty in the identification of this compound, even in the presence of co-eluting substances. nih.gov This capability is particularly valuable for untargeted analysis where all compounds in a sample are screened. nih.govmiami.edu

HRMS can also be operated in tandem MS (MS/MS) mode, where ions of a specific mass (e.g., the molecular ion of this compound) are isolated, fragmented, and the resulting fragment ions are mass analyzed. This provides structural information that can be used to confirm the identity of the compound.

Table 2: Key Features of LC-HRMS for this compound Analysis

| Feature | Description | Benefit for this compound Analysis |

| High Mass Accuracy | Measurement of mass-to-charge ratio with very low error (e.g., < 5 ppm). | Allows for the unambiguous determination of the elemental formula, confirming the presence of sulfur. |

| High Resolution | Ability to distinguish between ions with very similar masses. | Separates the this compound signal from interfering compounds with the same nominal mass. |

| High Sensitivity | Capable of detecting very low concentrations of the analyte. | Enables trace-level quantification in various sample matrices. |

| Tandem MS (MS/MS) | Fragmentation of selected ions to obtain structural information. | Provides definitive structural confirmation of this compound. |

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. For sulfur compounds like this compound, derivatization can be employed to enhance detection by either gas or liquid chromatography. nih.gov

One common strategy involves converting the analyte into a derivative that is more volatile, making it more amenable to GC analysis. For instance, while this compound is already suitable for GC, related sulfur compounds like thiols can be derivatized to improve their chromatographic behavior.

Alternatively, a derivatizing agent that introduces a fluorescent or UV-active tag can be used to significantly increase the sensitivity of detection by HPLC with fluorescence or UV detectors. nih.gov For example, reagents like monobromobimane (B13751) have been used to derivatize thiols, creating highly fluorescent products that can be detected at very low concentrations. nih.gov While not a thiol, the principle of using a labeling agent to enhance the detectability of a sulfur-containing compound is a widely applicable strategy in analytical chemistry.

The derivatization reaction must be reproducible and proceed to completion to ensure accurate quantification. The choice of derivatizing agent depends on the functional groups present in the analyte and the desired analytical endpoint.

Element Speciation Analysis of Sulfur in Complex Matrices

Sulfur speciation analysis refers to the determination of the different chemical forms of sulfur present in a sample. wisc.edu In the context of this compound, this could involve identifying not only the parent compound but also any related sulfur species that might be present, such as oxidation products (sulfoxides, sulfones) or degradation products.

This type of analysis is crucial for understanding the chemical transformations that this compound may undergo in various matrices. A common approach for speciation is to use a separation technique, such as HPLC, to separate the different sulfur-containing compounds. researchgate.net The eluent from the HPLC can then be introduced into an element-specific detector, such as an Inductively Coupled Plasma Mass Spectrometer (ICP-MS), which can detect sulfur with very high sensitivity. By coupling the separation power of HPLC with the element-specific detection of ICP-MS, a chromatogram is produced that shows peaks corresponding to the different sulfur species present in the sample.

This approach allows for the quantification of individual sulfur compounds, providing a complete picture of the sulfur distribution within the sample. While complex, this methodology provides invaluable information on the chemical forms and concentrations of sulfur-containing compounds. wisc.edu

Future Research Horizons in this compound Chemistry

The chemistry of this compound, a symmetrical thioether with two cyclopentyl rings attached to a sulfur atom, presents a landscape ripe for exploration. While fundamental knowledge of this compound exists, its potential in various advanced applications remains largely untapped. This article delves into prospective research directions and unexplored avenues in the chemistry of this compound, focusing on novel synthetic methodologies for its derivatives, deeper mechanistic understanding of its transformations, innovative applications in burgeoning technologies, and the synergy of experimental and computational approaches to unlock its full potential.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing the purity and structure of dicyclopentyl sulfide, and how should conflicting spectral data be resolved?

- Methodological Answer : Use a combination of H NMR, C NMR, and FT-IR spectroscopy to confirm structural integrity. For purity, employ GC-MS or HPLC with a polar stationary phase (e.g., C18 column) to detect trace impurities. If spectral data conflicts (e.g., unexpected peaks in NMR), cross-validate with independent synthesis batches, reference literature spectra, and rule out solvent or temperature artifacts .

Q. How can researchers optimize synthetic routes for this compound to improve yield while minimizing byproducts?

- Methodological Answer : Employ a Design of Experiments (DoE) approach, varying reaction parameters (temperature, catalyst loading, solvent polarity). Monitor reaction progress via TLC or in-situ FT-IR. For byproduct suppression, consider steric hindrance adjustments (e.g., bulkier cyclopentyl substituents) or alternative sulfur sources (e.g., thiourea derivatives) .

Q. What are the critical factors in ensuring experimental reproducibility when studying this compound’s reactivity?

- Methodological Answer : Document solvent drying protocols (e.g., molecular sieves for aprotic solvents), oxygen-free reaction conditions (Schlenk line techniques), and exact stoichiometry. Include raw data (e.g., NMR integration ratios) in supplementary materials to allow independent verification .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) resolve discrepancies in this compound’s reported thermodynamic stability?

- Methodological Answer : Perform geometry optimization and vibrational frequency calculations at the B3LYP/6-31G(d) level to compare conformational energies. Cross-reference with experimental DSC data to validate computational predictions. Address contradictions by analyzing solvent effects or lattice energies in crystallographic data .

Q. What strategies mitigate interference from sulfide oxidation products during electrochemical studies of this compound?

- Methodological Answer : Use an argon-purged electrolyte and a three-electrode system with a Pt counter electrode. Employ cyclic voltammetry at varying scan rates to distinguish reversible oxidation peaks from irreversible byproduct formation. Validate with post-experiment GC-MS to identify sulfoxide/sulfone derivatives .

Q. How should researchers design a systematic review to address conflicting literature on this compound’s catalytic applications?

- Methodological Answer : Define inclusion/exclusion criteria (e.g., peer-reviewed studies with full experimental details). Use PRISMA guidelines to map methodological heterogeneity (e.g., catalyst type, reaction scale). Perform meta-analysis on yield and selectivity data, adjusting for publication bias via funnel plots .

Data Contradiction Analysis

Q. When NMR data for this compound deviates across studies, how can researchers isolate the source of variability?

- Methodological Answer : Compare solvent-induced chemical shift changes (e.g., CDCl₃ vs. DMSO-d₆) and instrument calibration records. Replicate experiments using identical deuterated solvents and internal standards (e.g., TMS). For unresolved discrepancies, collaborate with independent labs to benchmark spectra .

Tables for Critical Data Comparison

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.